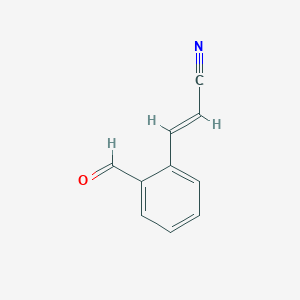
3-(2-Formylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is commonly used in scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its ability to react with ROS and form a fluorescent product. The fluorescent product can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of ROS present in the sample.
Biochemical And Physiological Effects
3-(2-Formylphenyl)acrylonitrile does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(2-Formylphenyl)acrylonitrile is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 3-(2-Formylphenyl)acrylonitrile is its limited stability in aqueous solutions. It is also sensitive to light and air, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of 3-(2-Formylphenyl)acrylonitrile in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. Another direction is the use of 3-(2-Formylphenyl)acrylonitrile as a tool for studying the role of ROS in cellular signaling pathways. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-(2-Formylphenyl)acrylonitrile that can detect other molecules of interest in biological systems.
In conclusion, 3-(2-Formylphenyl)acrylonitrile is a valuable tool for studying oxidative stress-related diseases and cellular signaling pathways. Its ability to detect ROS with high sensitivity and specificity makes it a valuable asset in scientific research. However, its limitations in stability and sensitivity to light and air must be taken into consideration when using it in laboratory experiments. The future directions for the use of 3-(2-Formylphenyl)acrylonitrile are promising and may lead to the development of new therapies and tools for studying biological systems.
Synthesis Methods
The synthesis of 3-(2-Formylphenyl)acrylonitrile involves the reaction between 2-formylbenzaldehyde and acrylonitrile. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
3-(2-Formylphenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that are produced by cells during oxidative stress. The ability of 3-(2-Formylphenyl)acrylonitrile to detect ROS makes it a valuable tool for studying oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
114215-38-2 |
|---|---|
Product Name |
3-(2-Formylphenyl)acrylonitrile |
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
InChI Key |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
synonyms |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



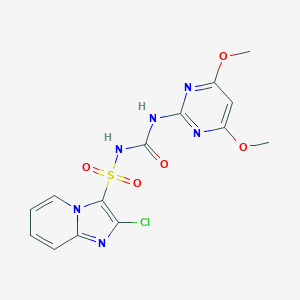
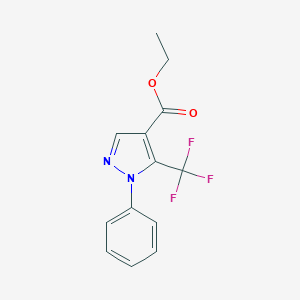
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
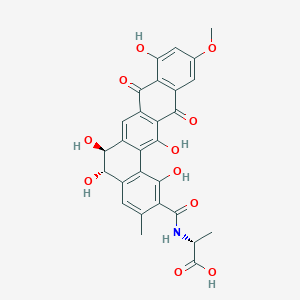
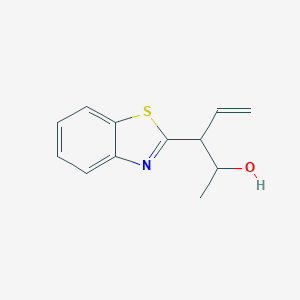
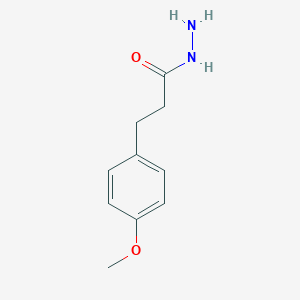
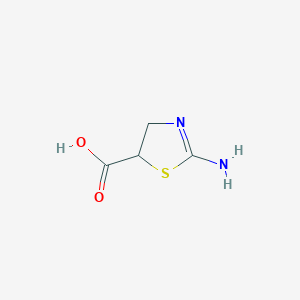
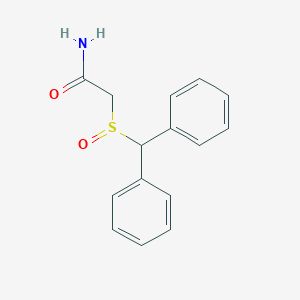
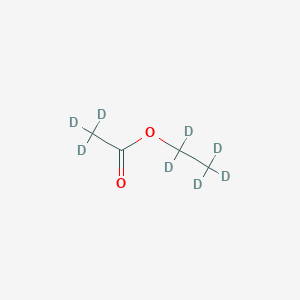
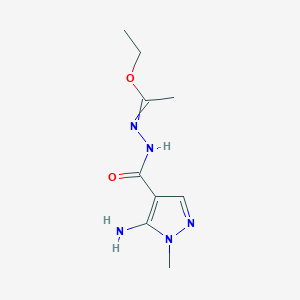
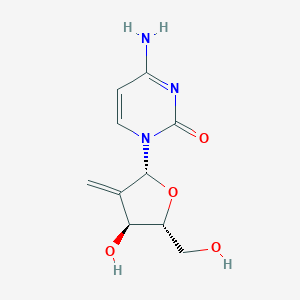
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)